molecular formula C18H29NO B3051520 Dodecanamide, N-phenyl- CAS No. 3430-95-3

Dodecanamide, N-phenyl-

Cat. No.: B3051520
CAS No.: 3430-95-3
M. Wt: 275.4 g/mol
InChI Key: YGKDYOGEVVXBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecanamide, N-phenyl-, also known as N-Phenyldodecanamide, is an organic compound with the molecular formula C18H29NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by a long aliphatic chain (dodecane) attached to an amide group, which is further substituted with a phenyl group.

Mechanism of Action

Target of Action

N-Phenyldodecanamide, also known as Dodecanamide, N-phenyl-, primarily targets phagocytes . Phagocytes are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles. They play a crucial role in the immune system’s defense mechanism against pathogens.

Mode of Action

N-Phenyldodecanamide interacts with its targets by inhibiting the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This interaction results in a reduction of inflammation, as the oxidative bursts are part of the body’s inflammatory response.

Biochemical Pathways

The compound’s action affects the inflammatory response pathway . By inhibiting the oxidative bursts in phagocytes, N-Phenyldodecanamide reduces the production of reactive oxygen species, which are signaling molecules in the inflammatory pathway. This leads to a decrease in inflammation and its associated downstream effects.

Pharmacokinetics

It has been tested at an intraperitoneal dose of 100 mg/kg in acute toxicological studies in Balb/c mice, with no observed toxicity .

Result of Action

The molecular and cellular effects of N-Phenyldodecanamide’s action include a significant downregulation of the mRNA expression of inflammatory markers such as TNF- α, IL-1 β, IL-2, IL-13, and NF-κB . Additionally, it upregulates the expression of the anti-inflammatory cytokine IL-10 . These changes at the molecular level result in a reduction of inflammation at the cellular and tissue levels.

Biochemical Analysis

Biochemical Properties

Dodecanamide, N-phenyl-, plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and carbonic anhydrase, inhibiting their activities. These interactions are crucial as they can influence various physiological processes, including neurotransmission and pH regulation. The compound’s ability to form hydrogen bonds with these enzymes’ active sites is a key aspect of its inhibitory action .

Cellular Effects

Dodecanamide, N-phenyl-, exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, it can inhibit the production of reactive oxygen species (ROS) in phagocytes, thereby reducing oxidative stress and inflammation . Additionally, it affects gene expression by modulating the activity of transcription factors such as NF-κB, which plays a pivotal role in the inflammatory response . These effects highlight the compound’s potential in managing inflammatory conditions and oxidative stress-related diseases.

Molecular Mechanism

The molecular mechanism of Dodecanamide, N-phenyl-, involves its binding interactions with various biomolecules. It can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Similarly, its binding to carbonic anhydrase inhibits the enzyme’s activity, affecting pH regulation and ion transport . These interactions underscore the compound’s potential as a therapeutic agent in conditions where enzyme inhibition is beneficial.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dodecanamide, N-phenyl-, have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on enzymes and its anti-inflammatory properties without significant loss of potency . These findings suggest that Dodecanamide, N-phenyl-, is a stable compound suitable for long-term biochemical and pharmacological studies.

Dosage Effects in Animal Models

The effects of Dodecanamide, N-phenyl-, vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and mild hepatotoxicity have been reported . These findings indicate a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.

Metabolic Pathways

Dodecanamide, N-phenyl-, is involved in various metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipoxygenase, influencing the synthesis and breakdown of fatty acids . These interactions can affect metabolic flux and alter the levels of various metabolites, highlighting the compound’s role in regulating lipid metabolism and its potential implications in metabolic disorders.

Transport and Distribution

Within cells and tissues, Dodecanamide, N-phenyl-, is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, its hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects . These properties are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

Dodecanamide, N-phenyl-, exhibits specific subcellular localization patterns, primarily accumulating in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. Within these compartments, it can influence various biochemical processes, including protein folding and mitochondrial respiration . These findings provide insights into the compound’s cellular functions and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-phenyl- typically involves the reaction of dodecanoyl chloride with aniline. The reaction proceeds as follows:

    Formation of Dodecanoyl Chloride: Dodecanoic acid is treated with thionyl chloride (SOCl2) to form dodecanoyl chloride.

    Amidation Reaction: The dodecanoyl chloride is then reacted with aniline (phenylamine) in the presence of a base such as pyridine to yield Dodecanamide, N-phenyl-.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N-phenyl- can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-phenyl- undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield dodecanoic acid and aniline.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents (e.g., nitric acid for nitration) under controlled temperature conditions.

Major Products Formed

    Hydrolysis: Dodecanoic acid and aniline.

    Reduction: N-Phenyldodecylamine.

    Substitution: Various substituted anilides depending on the electrophilic reagent used.

Scientific Research Applications

Dodecanamide, N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyloctanamide: Similar structure but with a shorter aliphatic chain (octane instead of dodecane).

    N-Phenylhexanamide: Even shorter aliphatic chain (hexane).

    N-Phenylbutanamide: Shortest aliphatic chain (butane).

Uniqueness

Dodecanamide, N-phenyl- is unique due to its longer aliphatic chain, which imparts different physicochemical properties such as higher hydrophobicity and melting point compared to its shorter-chain analogs. This makes it suitable for specific applications where longer chain length is advantageous.

Properties

IUPAC Name

N-phenyldodecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-13-16-18(20)19-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKDYOGEVVXBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187869
Record name Dodecanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-95-3
Record name N-Phenyldodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanamide, N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauranilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lauranilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanamide, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-dodecanoylaminobenzene was prepared by acylation of aminobenzene with lauroyl chloride by a procedure similar to that of Example 1(a). After crystallization from hexane, a yield of 84% of white crystalline plates m.p. 76.3°-76.8° C. was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanamide, N-phenyl-
Reactant of Route 2
Reactant of Route 2
Dodecanamide, N-phenyl-
Reactant of Route 3
Reactant of Route 3
Dodecanamide, N-phenyl-
Reactant of Route 4
Reactant of Route 4
Dodecanamide, N-phenyl-
Reactant of Route 5
Reactant of Route 5
Dodecanamide, N-phenyl-
Reactant of Route 6
Reactant of Route 6
Dodecanamide, N-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.